molecular formula C19H21ClN2O3 B2424554 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1448063-86-2

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2424554
CAS No.: 1448063-86-2
M. Wt: 360.84
InChI Key: QQOHHRFKICSRRE-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone ( 1448063-86-2) is a chemical compound with a molecular formula of C19H21ClN2O3 and a molecular weight of 360.8 g/mol . This molecule features a piperidine scaffold that is functionalized with both a 3-chloropyridin-2-yloxy group and a m-tolyloxyethanone moiety. The 3-chloropyridin-2-yl group is a significant structural motif frequently encountered in the development of agrochemicals and pharmaceuticals, often associated with potent biological activity . Compounds containing this scaffold have been investigated extensively for their insecticidal properties, acting as non-steroidal ecdysone agonists that induce premature molting in insects, making them a valuable template in crop protection research . Furthermore, the piperidine ring is a privileged structure in medicinal chemistry, found in numerous compounds targeting a range of biological pathways, including kinase inhibition and serotonin receptors . Researchers may find this chemical entity particularly valuable for constructing structure-activity relationships (SAR) in agrochemical discovery or as a key synthetic intermediate for the development of novel bioactive molecules. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-14-4-2-5-16(12-14)24-13-18(23)22-10-7-15(8-11-22)25-19-17(20)6-3-9-21-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOHHRFKICSRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Chloropyridinyl Intermediate: This step involves the chlorination of pyridine to obtain 3-chloropyridine.

    Piperidinylation: The chloropyridinyl intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative.

    Tolylation: The final step involves the reaction of the piperidinyl derivative with m-tolyl alcohol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Chloropyridinyl Intermediate : Chlorination of pyridine to produce 3-chloropyridine.
  • Piperidinylation : Reaction of the chloropyridinyl intermediate with piperidine.
  • Tolylation : Final reaction with m-tolyl alcohol to yield the target compound.

These steps can be optimized for industrial production to enhance yield and purity.

Medicinal Chemistry

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has garnered attention for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines, potentially inducing apoptosis through modulation of apoptotic pathways.
  • Antimicrobial Properties : Research suggests this compound could disrupt bacterial cell wall synthesis or interfere with metabolic pathways, showing promise against multiple bacterial strains.

Biological Research

The compound's structure allows it to interact with specific biological targets:

  • Enzyme Inhibition : The chloropyridine moiety may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : It may influence signaling pathways related to neurotransmission and cellular responses by binding to various receptors.

Chemical Manufacturing

In industrial applications, this compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials or as a precursor in chemical manufacturing processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Mechanisms : A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in breast cancer cell lines through caspase activation pathways. This suggests potential for development as an anticancer agent.
  • Antimicrobial Efficacy : Research presented at the International Conference on Infectious Diseases demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development.
  • Neuroprotective Effects : Investigations into neurodegenerative diseases have shown that this compound may protect neuronal cells from oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
  • 1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
  • 1-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Uniqueness

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a chloropyridine moiety linked to a piperidine ring, which is further substituted with a tolyloxy group. Its unique structure suggests various interactions with biological targets, making it a candidate for research in medicinal chemistry and pharmacology.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C18_{18}H20_{20}ClN2_{2}O2_{2}
  • Molecular Weight : 344.81 g/mol
  • CAS Number : 1428374-02-0

The presence of the chloropyridine and piperidine rings may influence its biological activity, particularly in enzyme inhibition and receptor modulation.

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially including:

  • Enzyme Inhibition : The chloropyridine moiety may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways related to neurotransmission and cellular responses.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that chloropyridine derivatives can possess significant antibacterial and antifungal properties. The specific activity of this compound against various microbial strains remains to be fully elucidated but is an area of ongoing investigation.

Anticancer Activity

Initial studies suggest potential anticancer properties. The compound's structural features may allow it to interfere with cancer cell proliferation. For example, related compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). Further research is needed to determine the specific efficacy of this compound in similar assays.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Piperidine Derivatives : A series of piperidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the side chains significantly affected their potency.
  • Chloropyridine Analogs : Research focusing on chloropyridine analogs demonstrated promising results in inhibiting specific cancer cell lines, suggesting that the presence of the chloropyridine moiety enhances biological activity.

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds similar to this compound. Key observations include:

CompoundActivityTargetReference
Compound AAnticancerMCF-7
Compound BAntimicrobialE. coli
Compound CEnzyme InhibitionKinase

These studies emphasize the need for further exploration into the biological mechanisms at play and potential therapeutic applications.

Q & A

Q. How can computational methods predict metabolic pathways?

  • Methodology :
  • ADMET Predictor™ : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
  • In vitro microsomal assays : Validate predictions using human liver microsomes + NADPH, followed by UPLC-QTOF analysis .

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